molecular formula C10H16BrFN2O B2622738 4-bromo-3-(sec-butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole CAS No. 1856042-65-3

4-bromo-3-(sec-butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole

Cat. No.: B2622738
CAS No.: 1856042-65-3
M. Wt: 279.153
InChI Key: JOUOBASTSJSFEA-UHFFFAOYSA-N
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Description

4-bromo-3-(sec-butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a bromine atom at the 4-position, a sec-butoxymethyl group at the 3-position, and a 2-fluoroethyl group at the 1-position

Properties

IUPAC Name

4-bromo-3-(butan-2-yloxymethyl)-1-(2-fluoroethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16BrFN2O/c1-3-8(2)15-7-10-9(11)6-14(13-10)5-4-12/h6,8H,3-5,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOUOBASTSJSFEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OCC1=NN(C=C1Br)CCF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-3-(sec-butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole typically involves the following steps:

    Formation of the pyrazole ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as 1,3-diketone or β-keto ester, under acidic or basic conditions.

    Introduction of the bromine atom: Bromination of the pyrazole ring can be achieved using bromine or a brominating agent like N-bromosuccinimide (NBS) in an appropriate solvent, such as chloroform or dichloromethane.

    Attachment of the sec-butoxymethyl group: The sec-butoxymethyl group can be introduced through an alkylation reaction using sec-butyl bromide or sec-butyl chloride in the presence of a base, such as potassium carbonate or sodium hydride.

    Introduction of the 2-fluoroethyl group: The 2-fluoroethyl group can be attached via a nucleophilic substitution reaction using 2-fluoroethyl bromide or 2-fluoroethyl chloride in the presence of a base, such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of 4-bromo-3-(sec-butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-bromo-3-(sec-butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom at the 4-position can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, through nucleophilic substitution reactions.

    Oxidation reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Reagents like potassium permanganate in aqueous or organic solvents, chromium trioxide in acetic acid, or hydrogen peroxide in the presence of a catalyst.

    Reduction: Reagents like lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol, or hydrogen gas with a palladium or platinum catalyst.

Major Products Formed

    Substitution reactions: Products with different substituents at the 4-position, such as 4-amino-3-(sec-butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole or 4-thio-3-(sec-butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole.

    Oxidation reactions: Products with additional functional groups, such as 4-bromo-3-(sec-butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole-5-carboxylic acid.

    Reduction reactions: Products with reduced functional groups, such as 4-bromo-3-(sec-butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole-5-ol.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and materials.

    Biology: As a probe or ligand in biochemical assays to study enzyme activity, receptor binding, or protein-protein interactions.

    Medicine: As a potential drug candidate for the treatment of diseases, such as cancer, inflammation, or infectious diseases, due to its unique chemical structure and biological activity.

    Industry: As an intermediate in the production of specialty chemicals, polymers, or advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-bromo-3-(sec-butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole depends on its specific application and target

    Molecular targets: Binding to specific proteins, enzymes, or receptors, thereby modulating their activity or function.

    Pathways involved: Interacting with signaling pathways, metabolic pathways, or gene expression pathways to elicit a biological response.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-3-(methoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole: Similar structure but with a methoxymethyl group instead of a sec-butoxymethyl group.

    4-bromo-3-(ethoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole: Similar structure but with an ethoxymethyl group instead of a sec-butoxymethyl group.

    4-bromo-3-(isopropoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole: Similar structure but with an isopropoxymethyl group instead of a sec-butoxymethyl group.

Uniqueness

4-bromo-3-(sec-butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole is unique due to the presence of the sec-butoxymethyl group, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be exploited in the design of new compounds with improved activity, selectivity, or stability for various applications.

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